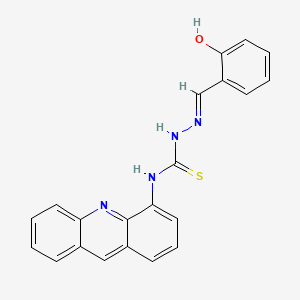

2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone

Description

2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is a thiosemicarbazone derivative comprising a salicylaldehyde (2-hydroxybenzaldehyde) moiety linked to a thiosemicarbazide group substituted with a 4-acridinyl fragment. Thiosemicarbazones are characterized by the general structure R¹R²C=N-NH-C(S)-NR³R⁴, where variations in substituents (R¹–R⁴) significantly influence their chemical and biological properties .

Properties

CAS No. |

6623-78-5 |

|---|---|

Molecular Formula |

C21H16N4OS |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

1-acridin-4-yl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C21H16N4OS/c26-19-11-4-2-7-16(19)13-22-25-21(27)24-18-10-5-8-15-12-14-6-1-3-9-17(14)23-20(15)18/h1-13,26H,(H2,24,25,27)/b22-13+ |

InChI Key |

JPBICJSUJBVKIM-LPYMAVHISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)N/N=C/C4=CC=CC=C4O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)NN=CC4=CC=CC=C4O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is its potential as an anticancer agent. Thiosemicarbazones, in general, have been shown to exhibit various biological activities, including cytotoxic effects against multiple cancer cell lines.

- Mechanism of Action : The compound has been reported to inhibit critical enzymes such as topoisomerase IIα and ribonucleotide reductase, which are essential for DNA replication and repair in cancer cells. This inhibition leads to apoptosis in tumor cells, making it a promising candidate for cancer therapy .

- Cytotoxic Studies : In vitro studies have demonstrated that derivatives of thiosemicarbazones, including those related to 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone, show significant cytotoxicity against various human tumor cell lines. For instance, certain derivatives displayed IC50 values in the low micromolar range against prostate and breast cancer cell lines .

Antiviral Properties

Recent investigations into the antiviral properties of thiosemicarbazones have highlighted their potential as therapeutic agents against viral infections.

- Research Findings : A study found that thiosemicarbazone derivatives exhibited potent activity against bovine viral diarrhea virus (BVDV), which serves as a model for hepatitis C virus. The selectivity index of some compounds was significantly higher than that of established antiviral drugs like ribavirin .

- Structural Insights : Structure-activity relationship (SAR) analyses have indicated that specific structural modifications can enhance antiviral efficacy, suggesting that 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone could be optimized for better performance against viral targets .

Non-linear Optical Material

Another intriguing application of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is in the field of materials science.

- Characterization Studies : Research has shown that thiosemicarbazone derivatives can exhibit non-linear optical (NLO) properties, making them suitable for applications in photonic devices. The optical characterization of these compounds reveals their potential for use in laser technology and other optical applications .

- Thermal Stability : The thermal stability and structural integrity of these compounds under various conditions have been studied to assess their viability for practical applications in optics .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone | B16-F10 (mouse melanoma) | 5.0 | Topoisomerase IIα inhibition |

| Derivative A | MDA-MB-231 (breast cancer) | 3.5 | Ribonucleotide reductase inhibition |

| Derivative B | PC-3 (prostate cancer) | 7.0 | Induction of apoptosis |

Table 2: Antiviral Activity Against BVDV

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone involves its interaction with molecular targets and pathways. It acts by binding to specific proteins and enzymes, inhibiting their activity, and inducing cell death in cancer cells . The compound’s ability to chelate metal ions also plays a crucial role in its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazones

A. Aromatic Aldehyde Derivatives

- N-(4-Methoxybenzyl)-(3-Methoxy-4-Hydroxybenzophenone) Thiosemicarbazone (HL1): This derivative, synthesized from 3-methoxy-4-hydroxybenzophenone and N-(4-methoxybenzyl)thiosemicarbazide, demonstrated moderate cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 12–35 µM in HeLa cells). The methoxy and hydroxy groups on the benzophenone ring enhance solubility and metal coordination, while the 4-methoxybenzyl substituent may reduce cellular uptake compared to bulkier groups like acridinyl .

- N-(4-Methoxybenzyl)-(2-Fluoro-4-Hydroxybenzaldehyde) Thiosemicarbazone (HL2): Substitution with a fluorine atom at the 2-position of the benzaldehyde ring improved cytotoxicity (IC₅₀ = 8–22 µM in MCF-7 cells).

B. Heterocyclic Substituents

- Benzimidazole-Thiosemicarbazone Hybrids: Derivatives like 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide exhibit broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus and E. coli). The benzimidazole moiety contributes to DNA minor groove binding, a mechanism distinct from the acridinyl group’s intercalation .

- Piperidine-Based Thiosemicarbazones :

Compounds such as 4-piperidinyl-benzaldehyde thiosemicarbazone show enhanced blood-brain barrier penetration due to the piperidine ring, making them candidates for neurotargeted therapies. However, their anticancer activity (IC₅₀ = 15–50 µM in glioblastoma cells) is lower than acridinyl derivatives, likely due to reduced DNA affinity .

Cytostatic and Antiviral Activities

- Aromatic Thiosemicarbazones (Ig and IIg): Compound I_g (N-(4-cyanophenyl) derivative) exhibited potent cytostatic activity against HeLa, CEM, and L1210 cell lines (IC₅₀ = 0.3–2.5 µg/mL), rivaling cisplatin. The 4-cyano group enhances electron deficiency, promoting reactive oxygen species (ROS) generation . In contrast, 2-hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone’s activity remains underexplored, but its acridinyl group may improve DNA damage via intercalation.

Anti-Influenza Thiosemicarbazones :

Derivatives like Id and Ie inhibited influenza A (H1N1 and H3N2) with EC₅₀ = 9–27 µg/mL. The 4-methylsulfanylphenyl group in these compounds enhances hydrophobic interactions with viral neuraminidase, a mechanism less relevant to acridinyl derivatives .

Metal Chelation and Pharmacophore Hybridization

Ru(II)-p-cymene Complexes of Thiosemicarbazones :

Ruthenium complexes of HL1 and HL2 showed 3–5× higher cytotoxicity than free ligands (IC₅₀ = 4–15 µM in A549 cells). The thiosemicarbazone’s sulfur and nitrogen atoms facilitate stable metal coordination, a feature shared with 2-hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone, which may also form cytotoxic metal complexes .Hybrid Pharmacophores :

Compounds combining thiosemicarbazones with nitrogen mustards (e.g., chlorambucil hybrids) exhibit dual alkylating and chelating activities, achieving IC₅₀ = 0.1–1.2 µM in leukemia models. The acridinyl group in the target compound could similarly enable dual mechanisms by intercalation and topoisomerase inhibition .

Structural and Activity Data Table

Biological Activity

2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is a compound that belongs to the thiosemicarbazone family, known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-hydroxybenzaldehyde with N-(4-acridinyl)thiosemicarbazide. The general structure can be represented as follows:

This structure allows for interactions with biological targets, contributing to its pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiosemicarbazones, including derivatives of 2-hydroxybenzaldehyde. For instance:

- Mechanism of Action : The compound has been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair. This inhibition leads to cytotoxic effects in cancer cells, particularly in breast cancer cell lines (MCF-7) and melanoma (B16-F10) cells .

- Cytotoxicity : In vitro studies indicate significant cytotoxic effects with IC50 values ranging from 5 to 20 µg/mL against various cancer cell lines. For example, a derivative displayed a 49.27% growth inhibition at a concentration of 20 µg/mL against MCF-7 cells .

Antiviral Activity

Research has also explored the antiviral properties of thiosemicarbazones:

- Selectivity Index : Compounds similar to 2-hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone have demonstrated potent antiviral activity against viruses like Bovine Viral Diarrhea Virus (BVDV), with selectivity indices significantly higher than established antiviral drugs .

- Mechanism : The antiviral action is believed to involve interference with viral replication processes, potentially through direct interaction with viral RNA-dependent RNA polymerase .

Antibacterial Activity

The antibacterial effects of thiosemicarbazones have been documented as well:

- Broad Spectrum : Studies show that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at relatively low concentrations .

- Comparative Studies : In comparative assessments, some thiosemicarbazone derivatives have outperformed standard antibiotics in inhibiting bacterial growth .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for preparing 2-hydroxybenzaldehyde-derived thiosemicarbazones, and what challenges arise during synthesis?

Thiosemicarbazones are typically synthesized via a two-step process:

Thiosemicarbazide formation : Reacting hydrazine with substituted isothiocyanates in solvents like dichloromethane or ethanol. However, stoichiometric imbalances (e.g., excess isothiocyanate) can lead to side products, such as bis-thiosemicarbazides, which require purification via column chromatography or recrystallization .

Condensation : The thiosemicarbazide is condensed with 2-hydroxybenzaldehyde derivatives under acidic catalysis (e.g., glacial acetic acid in methanol or ethanol). Yield optimization often involves solvent screening (methanol is preferred for high purity) and catalytic acid .

Key challenge : Avoiding side reactions during thiosemicarbazide synthesis. For example, using t-Boc-protected hydrazine (e.g., t-butylcarbazate) prevents bis-adduct formation, enabling pure thiosemicarbazide isolation after acid deprotection .

Q. Which spectroscopic and analytical methods are essential for characterizing thiosemicarbazones?

- 1H/13C NMR : Confirms Schiff base formation (imine proton at δ 8–10 ppm) and aromatic substitution patterns .

- IR spectroscopy : Identifies key functional groups (C=N stretch ~1600 cm⁻¹, C=S stretch ~750 cm⁻¹) .

- Melting point analysis : Validates compound purity; deviations >2°C suggest impurities .

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV detection .

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S percentages) .

Q. How are preliminary biological activities (e.g., cytotoxicity) evaluated for this compound?

- In vitro cytotoxicity assays : Test against tumor cell lines (e.g., J774 macrophages) and normal cells using MTT or resazurin-based viability assays. Compounds are dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Selectivity index (SI) : Calculated as IC₅₀(normal cells)/IC₅₀(tumor cells). SI >3 indicates potential therapeutic utility .

Advanced Research Questions

Q. How can synthetic byproducts be minimized during thiosemicarbazone preparation?

- Protecting group strategy : Use t-Boc-protected hydrazine to prevent bis-adduct formation. Deprotect with HCl in dioxane or TFA .

- Solvent optimization : Methanol with glacial acetic acid (1–2 drops) enhances imine formation while suppressing side reactions .

- Purification : Recrystallization from ethanol or ethanol/water mixtures improves yield (79–90%) .

Q. What role do metal complexes play in enhancing the biological activity of thiosemicarbazones?

Thiosemicarbazones act as tridentate ligands, coordinating via N, S, and O donors to form stable complexes with transition metals (e.g., Pd(II), Cu(II), Ni(II)). These complexes often exhibit:

- Enhanced DNA intercalation : Planar acridinyl moieties improve DNA binding, disrupting replication .

- Pro-apoptotic activity : Metal ions (e.g., Cu) facilitate redox cycling, generating ROS that induce tumor cell apoptosis .

Example : Pd(II) complexes of benzaldehyde thiosemicarbazones show 10-fold higher cytotoxicity than free ligands against leukemia cells .

Q. What analytical challenges arise in resolving structural isomers or tautomers of thiosemicarbazones?

Q. How can computational methods guide the optimization of thiosemicarbazones as drug candidates?

- ADMET prediction : Tools like SwissADME and pkCSM predict bioavailability, BBB permeability, and toxicity. For example, logP >3 may indicate poor solubility, requiring structural modification (e.g., adding polar groups) .

- Molecular docking : Simulates binding to target proteins (e.g., aldose reductase for diabetic complications). Substituents like 4-acridinyl enhance hydrophobic interactions in enzyme active sites .

Q. How should researchers address contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.